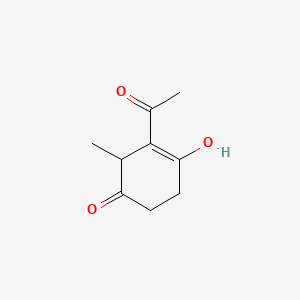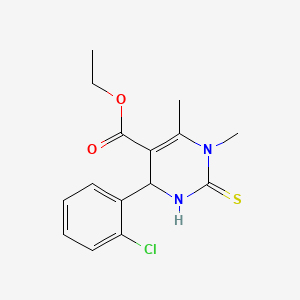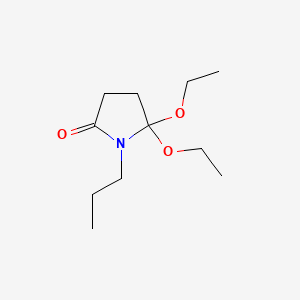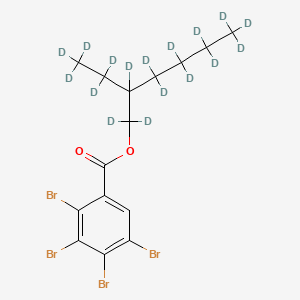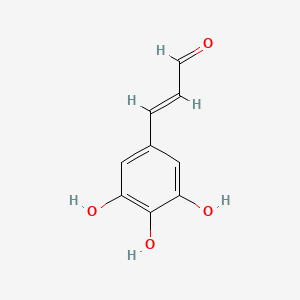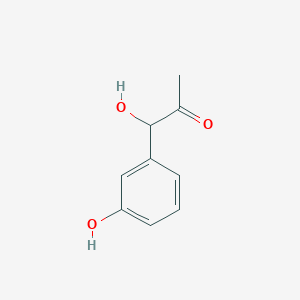
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a hydroxy group attached to both the phenyl ring and the propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-hydroxyacetophenone, formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-alkoxyphenyl)propan-2-one or 1-(3-acetoxyphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
1-Hydroxy-1-phenylpropan-2-one: Lacks the additional hydroxy group on the phenyl ring.
3-Hydroxyacetophenone: Contains a hydroxy group on the phenyl ring but lacks the hydroxy group on the propanone chain.
4-Hydroxyphenylacetone: Similar structure but with the hydroxy group in the para position.
Uniqueness: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is unique due to the presence of hydroxy groups on both the phenyl ring and the propanone chain
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,1H3 |
Clave InChI |
DQKWSNSMBHOHLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


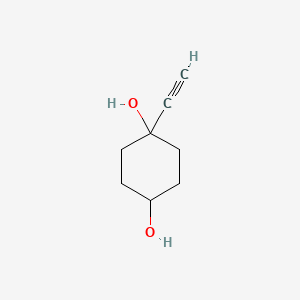
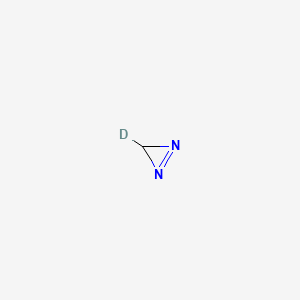
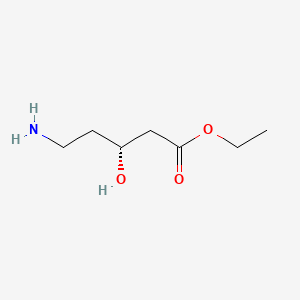
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
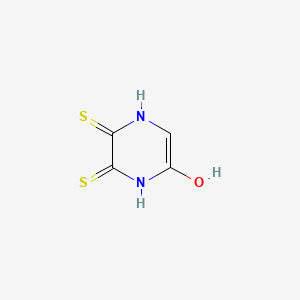
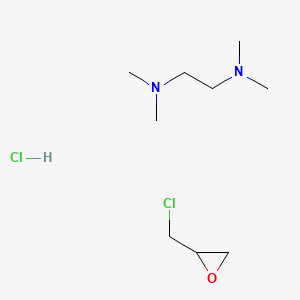
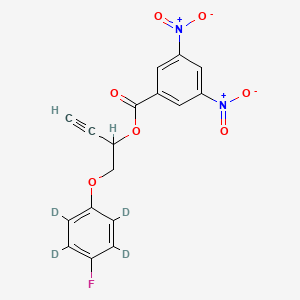
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
